methyl 4-{[1-(4-chlorophenyl)-3-(2-methoxy-2-oxoethyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}benzoate -

methyl 4-{[1-(4-chlorophenyl)-3-(2-methoxy-2-oxoethyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}benzoate

Catalog Number: EVT-5567929
CAS Number:
Molecular Formula: C21H17ClN2O5S
Molecular Weight: 444.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl) benzamide

Compound Description: This compound is a novel 2-thioxo-4-imidazolidinone derivative synthesized via a two-step process involving a Michael addition followed by a reaction with cyclohexyl isothiocyanate []. The compound exhibited promising antibacterial activity against both Staphylococcus aureus and Pseudomonas aeruginosa with a minimum inhibitory concentration (MIC) of 25 mg/mL []. It also showed antifungal activity against Candida albicans and Aspergillus niger [].

Ethyl 5-(2-chlorophenyl)-7-methyl-2-(morpholinomethyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Compound Description: This compound is a Mannich base derived from ethyl 5-(2-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate []. The final Mannich reaction was carried out with formaldehyde and morpholine []. This compound exhibited promising antimicrobial activity against both bacterial (Escherichia coli and Bacillus subtilis) and fungal (Aspergillus niger and Candida albicans) microorganisms [].

Ethyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: This compound is a substituted pyrimidine synthesized through a Biginelli reaction of 2-chlorobenzaldehyde, ethylacetoacetate, and thiourea [, ]. This compound was used as a precursor to synthesize thiazolopyrimidine derivatives with potential antimicrobial activity []. Its density, viscosity, and ultrasonic velocity have been measured in ethanolic solutions to understand molecular interactions [].

(Z)-3-(3-hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one (Compound 5b)

Compound Description: This compound is a 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivative synthesized as a potential antimicrobial agent []. It exhibited higher antibacterial activity against all tested bacteria compared to ampicillin and was more potent against resistant strains of MRSA, P. aeruginosa, and E. coli than reference drugs []. It also demonstrated potent antifungal activity against Candida albicans and Aspergillus niger, surpassing the activity of reference drugs bifonazole and ketoconazole [].

2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide

Compound Description: This compound is a dihydropyridine derivative that crystallizes as a dihydrate []. It serves as a starting material for synthesizing various derivatives, including O- and N-phenacyl substituted products, through rearrangements and cyclizations []. These transformations led to the formation of oxazolopyridinium perchlorate and subsequently indolysin derivatives []. The molecular and crystal structures of these compounds were studied by single crystal diffraction [].

(4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3, 6-tetrahydropyrimidin-4-yl) benzo[1,2-b:5,4-b’]difuran-2-carboxamide

Compound Description: These compounds are benzodifuranyl derivatives synthesized from visnagenone–ethylacetate or khellinone–ethylacetate by reaction with 6-aminothiouracil [, ]. These compounds served as precursors for the synthesis of a series of new heterocyclic compounds, including thiazolopyrimidines, triazines, and oxadiazepines, which were evaluated for their analgesic and anti-inflammatory activities [, ].

N-[(4-chlorophenyl)methyl]-1,6-dihydro-4-methoxy-1-(2-methylphenyl)-6-oxo-3-pyridazinecarboxamide (Rapitalam, ZC64-0001)

Compound Description: Rapitalam is a pyridazinecarboxamide derivative investigated for its potential in treating Parkinson's disease by targeting metabotropic glutamate receptors of group III (mGluR4) []. Studies on HEK293T cell culture expressing human mGluR4 receptors showed that rapitalam did not influence the level of intracellular Ca2+ in the presence of glutamate (agonist) but reduced the minimal level of free Ca2+ at a concentration of 10–5 M in the absence of glutamate [].

4-oxo and 4-thioxo-8-bromobenzopyran derivatives

Compound Description: This refers to a series of thiosemicarbazones, 1,3-thiazolidin-4-ones, and 2-thioxo-1,3-imidazolidin-4-ones prepared from 8-bromo-7-hydroxy-5-methoxy-2-methyl-4-oxo-4H-1-benzopyran-6-carbaldehyde and its 4-thio analogue []. These compounds were evaluated for their anticonvulsant activity against maximal electrical shock and subcutaneous pentylenetetrazole-induced seizures, with some displaying potent activity in the subcutaneous pentylenetetrazole test [].

Compound Description: Chloromonilinic acid C is a tetrasubstituted 3-chromanonacrylic acid isolated from the fungus Cochliobolus australiensis []. This compound, along with the related chloromonilinic acid D, exhibited phytotoxic activity against buffelgrass (Cenchrus ciliaris) seedlings, significantly delaying germination and reducing radicle growth []. The stereochemistry of chloromonilinic acid C was determined using spectroscopic and computational methods, including electronic circular dichroism [].

Methyl 3-(2-(5-hydroxy-6-methoxy-4-oxo-4H-chromen-2-yl)ethyl)benzoate

Compound Description: This compound is a chromone derivative isolated from Vitex negundo []. It displayed potent antinociceptive activity in the acetic acid-induced abdominal constriction assay and anti-inflammatory activity in the carrageenan-induced paw edema assay in mice [].

Methyl 2-[(1E)-3-(5-fluoro-1,3-dimethyl-2-oxo-1,3-dihydropyrimidin-4-ylidene)-prop-1-enyl]benzoate

Compound Description: This compound is a highly conjugated arylpropenylidene-1,3-diazin-2-one synthesized via a Paterno-Buchi reaction involving 5-fluoro-1,3-dimethyluracil and 1-methoxynaphthalenes []. This reaction pathway differs from the typical ethenoquinazoline formation observed with other naphthalene derivatives and represents a novel aromatic Paterno-Buchi type cycloaddition followed by disruption of the initial oxetane moiety [].

3-(2,3-dihydro-4-methyl-3-thioxo-4H-1,2,4-triazol-5-ylmethyl)-2-oxo-1,2,dihydroquinoxaline

Compound Description: This compound is a key intermediate in the synthesis of novel 1-aryl-3-heteroaryl-1H-pyrazolo[3,4-b]quinoxalines []. It is prepared from the reaction of 3-(2,3-dihydro-4-methyl-3-thioxo-4H-1,2,4-triazol-5-ylmethylene)-2-oxo-1,2,3,4-tetrahydroquinoxaline with o-chlorobenzenediazonium chloride [].

Properties

Product Name

methyl 4-{[1-(4-chlorophenyl)-3-(2-methoxy-2-oxoethyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}benzoate

IUPAC Name

methyl 4-[(Z)-[1-(4-chlorophenyl)-3-(2-methoxy-2-oxoethyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoate

Molecular Formula

C21H17ClN2O5S

Molecular Weight

444.9 g/mol

InChI

InChI=1S/C21H17ClN2O5S/c1-28-18(25)12-23-17(11-13-3-5-14(6-4-13)20(27)29-2)19(26)24(21(23)30)16-9-7-15(22)8-10-16/h3-11H,12H2,1-2H3/b17-11-

InChI Key

YWGHAXYHJDTODZ-BOPFTXTBSA-N

SMILES

COC(=O)CN1C(=CC2=CC=C(C=C2)C(=O)OC)C(=O)N(C1=S)C3=CC=C(C=C3)Cl

Canonical SMILES

COC(=O)CN1C(=CC2=CC=C(C=C2)C(=O)OC)C(=O)N(C1=S)C3=CC=C(C=C3)Cl

Isomeric SMILES

COC(=O)CN1/C(=C\C2=CC=C(C=C2)C(=O)OC)/C(=O)N(C1=S)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.